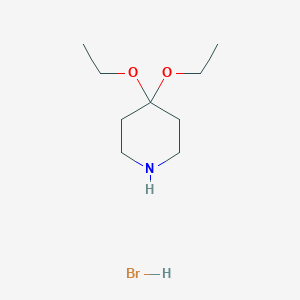

4,4-Diethoxypiperidine;hydrobromide

説明

4,4-Diethoxypiperidine hydrobromide is a piperidine derivative characterized by two ethoxy substituents at the 4th carbon positions and a hydrobromide counterion. Ethoxy groups are electron-donating, influencing solubility and reactivity compared to halide-substituted analogs like 4-bromopiperidine hydrobromide.

特性

IUPAC Name |

4,4-diethoxypiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.BrH/c1-3-11-9(12-4-2)5-7-10-8-6-9;/h10H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHDKHIACGGYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCNCC1)OCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxypiperidine;hydrobromide typically involves the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of 4,4-Diethoxypiperidine;hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is isolated and purified using industrial-scale crystallization or distillation techniques .

化学反応の分析

Types of Reactions: 4,4-Diethoxypiperidine;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

4,4-Diethoxypiperidine;hydrobromide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 4,4-Diethoxypiperidine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

類似化合物との比較

4-Bromopiperidine Hydrobromide

Structural Features :

Key Differences :

- The bromine substituent is electron-withdrawing, reducing hydrophobicity compared to ethoxy groups.

- Higher density due to bromine atoms.

4,4′-Bipyridine Hydrobromide Monohydrate

Structural Features :

Behavior Under High Pressure :

Key Differences :

Dabco (1,4-Diazabicyclo[2.2.2]octane) Hydrobromide

Structural Features :

High-Pressure Behavior :

Key Differences :

- Bulky geometry limits solvation flexibility compared to linear 4,4′-bipyridine derivatives.

Data Tables

Table 1: Physical Properties Comparison

Table 2: High-Pressure Reactivity

Key Findings

Substituent Effects :

- Ethoxy groups in 4,4-Diethoxypiperidine HBr likely enhance hydrophobicity and steric hindrance compared to bromine or unsubstituted analogs.

- Bromine substituents (e.g., 4-Bromopiperidine HBr) increase molecular weight and density but reduce solubility in polar solvents .

Solvation and Polymorphism :

生物活性

4,4-Diethoxypiperidine;hydrobromide is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine and its derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of 4,4-Diethoxypiperidine;hydrobromide through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

4,4-Diethoxypiperidine;hydrobromide features a piperidine ring with two ethoxy groups at the 4-position. The presence of these substituents significantly influences its biological activity and interaction with various biological targets.

Antioxidant and Anti-inflammatory Properties

Research indicates that piperidine derivatives, including 4,4-Diethoxypiperidine;hydrobromide, exhibit notable antioxidant and anti-inflammatory activities. Studies have shown that compounds with similar structures can scavenge free radicals effectively and inhibit inflammatory pathways. For example, a related study demonstrated that piperidine derivatives possess good radical scavenging activity with IC50 values indicating their potency as antioxidants .

Anticancer Activity

Piperidine derivatives have been investigated for their anticancer properties. The structure-activity relationship (SAR) of these compounds suggests that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines. In particular, compounds that incorporate specific functional groups have shown improved efficacy in inducing apoptosis in tumor cells .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4,4-Diethoxypiperidine;hydrobromide | FaDu (hypopharyngeal) | TBD | Induction of apoptosis |

| Related Piperidine Derivative | A549 (lung) | TBD | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has also been explored. For instance, certain compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . This inhibition is crucial for enhancing cholinergic transmission in the brain.

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various piperidine derivatives, 4,4-Diethoxypiperidine;hydrobromide was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an effective antioxidant agent.

Study 2: Anticancer Efficacy

A comparative analysis of several piperidine derivatives revealed that 4,4-Diethoxypiperidine;hydrobromide exhibited superior cytotoxicity against specific cancer cell lines compared to other structurally related compounds. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4,4-Diethoxypiperidine;hydrobromide. Preliminary data suggest favorable pharmacokinetic properties with low toxicity profiles in vital organs based on ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。